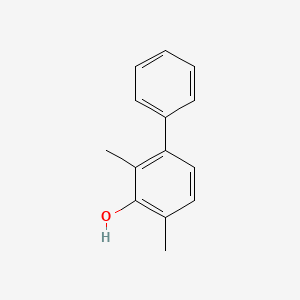

2,4-Dimethylbiphenyl-3-ol

Description

Contextualization within Biphenyl (B1667301) and Phenolic Chemistry

From a chemical standpoint, 2,4-Dimethylbiphenyl-3-ol is a hybrid of two important classes of organic compounds: biphenyls and phenols. The biphenyl framework provides a rigid, yet conformationally flexible, scaffold that is central to the fields of stereochemistry and materials science. The presence of the hydroxyl group (-OH) directly attached to one of the aromatic rings classifies it as a phenol (B47542). This functional group is a key player in hydrogen bonding and acts as a proton donor, influencing the compound's acidity, reactivity, and potential as an antioxidant.

The specific arrangement of the methyl and hydroxyl groups on the phenyl ring is crucial to its chemical behavior. The ortho- and para-directing effects of the hydroxyl group and the steric hindrance introduced by the methyl groups can significantly impact its reactivity in electrophilic substitution reactions and its interaction with biological systems.

Historical Perspectives on Biphenyl and Phenol Derivatives Research

Research into biphenyl and its derivatives has a rich history, with early studies focusing on their synthesis and unique stereochemical properties arising from restricted rotation around the biphenyl bond, a phenomenon known as atropisomerism. The development of cross-coupling reactions, such as the Suzuki and Ullmann reactions, revolutionized the synthesis of unsymmetrical biphenyls, making a wide array of derivatives accessible for further investigation.

Phenolic chemistry, on the other hand, has been a cornerstone of organic chemistry since the discovery of phenol (carbolic acid) by Friedlieb Ferdinand Runge in 1834. The study of phenols has been driven by their widespread presence in natural products, their use as antiseptics, and their role as precursors in the synthesis of polymers, dyes, and pharmaceuticals. The combination of these two fields in the form of biphenylols has led to the exploration of compounds with novel properties and applications.

Significance of Alkyl-Substituted Biphenylols in Advanced Chemical Sciences

Alkyl-substituted biphenylols, the class to which this compound belongs, are of significant interest in various areas of advanced chemical sciences. The alkyl groups can enhance the lipophilicity of the molecule, which is a critical parameter in medicinal chemistry for influencing a drug's absorption, distribution, metabolism, and excretion.

Furthermore, the substitution pattern on the biphenyl rings can be fine-tuned to control the electronic properties and three-dimensional shape of the molecule. This has led to their use as:

Ligands in catalysis: Chiral biphenylols are used to create catalysts for asymmetric synthesis, a field crucial for producing enantiomerically pure pharmaceuticals.

Building blocks for advanced materials: The rigid structure of the biphenyl core makes these compounds suitable for creating liquid crystals and other functional materials.

Probes for biological systems: The fluorescent properties of some biphenyl derivatives allow them to be used as molecular probes to study biological processes.

While specific, in-depth academic research focused solely on this compound is limited, its structural motifs are present in more complex molecules that have been investigated. For instance, derivatives of (2,4-dimethylbiphenyl-3-yl)acetic acid have been synthesized, indicating the use of the 2,4-dimethylbiphenyl-3-yl core as a building block in organic synthesis. google.com Additionally, the formation of a related compound, 4'-Methoxy-2,4-dimethylbiphenyl-3-ol, has been observed as a minor product in the reaction of 2,4-dimethylphenol (B51704), suggesting potential synthetic pathways. publish.csiro.au

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 83451-68-7 | arctomsci.com |

| Molecular Formula | C₁₄H₁₄O | navimro.com |

| Molecular Weight | 198.26 g/mol | navimro.com |

Structure

3D Structure

Properties

Molecular Formula |

C14H14O |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2,6-dimethyl-3-phenylphenol |

InChI |

InChI=1S/C14H14O/c1-10-8-9-13(11(2)14(10)15)12-6-4-3-5-7-12/h3-9,15H,1-2H3 |

InChI Key |

BILVIMICBJCGQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C2=CC=CC=C2)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,4 Dimethylbiphenyl 3 Ol and Analogous Structures

Established Synthetic Routes and Mechanistic Investigations

Cross-coupling reactions represent one of the most powerful and versatile tools for the formation of carbon-carbon bonds, and they are central to the synthesis of substituted biphenyls.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.org This reaction is particularly valuable for synthesizing substituted biphenyls, including derivatives of 2,4-Dimethylbiphenyl-3-ol. wikipedia.orggre.ac.uk

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boronic acid or its ester, and the cycle is completed by reductive elimination to yield the biphenyl (B1667301) product and regenerate the Pd(0) catalyst. rsc.org

Key steps in the catalytic cycle:

Oxidative Addition: The aryl halide (e.g., a brominated or iodinated phenol (B47542) derivative) adds to the Pd(0) catalyst.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the biphenyl and regenerating the Pd(0) catalyst. rsc.org

The reaction is typically carried out in the presence of a base and a suitable solvent system, which can include aqueous solutions, enhancing its practicality and environmental friendliness. wikipedia.org A variety of palladium sources and ligands can be employed to optimize the reaction for specific substrates, including sterically hindered ones. nih.govorganic-chemistry.org For instance, the use of bulky phosphine (B1218219) ligands can facilitate the coupling of sterically demanding aryl chlorides. nih.gov

A general representation of the Suzuki-Miyaura coupling for a substituted biphenyl is shown below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| Aryl Halide (Ar-X) | Arylboronic Acid (Ar'-B(OH)₂) | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | Biphenyl (Ar-Ar') |

Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles used to form carbon-carbon bonds. youtube.com In biphenyl synthesis, an aryl Grignard reagent can react with an aryl halide, often catalyzed by a transition metal like nickel or palladium. This approach, known as the Kumada-Corriu coupling, provides an alternative to boron-based methods. rsc.org

The synthesis of a biphenyl via a Grignard reaction typically involves the reaction of an arylmagnesium halide with an aryl halide. orgsyn.org For example, to synthesize a dimethylbiphenyl derivative, one could prepare the Grignard reagent from a brominated xylene and then couple it with another aryl halide. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to other cross-coupling reactions. rsc.org However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. aroonchande.com

Oxidative coupling provides a direct method for the formation of biaryl compounds from simple aromatic precursors, often phenols. jraic.com This method can be highly selective, depending on the oxidant and catalyst used. core.ac.uk For instance, the oxidative coupling of 2,4-disubstituted phenols can be directed to form specific biphenyl structures. jraic.com

The mechanism often involves the formation of phenoxy radicals through a one-electron oxidation of the phenol. These radicals can then couple to form the biphenyl structure. publish.csiro.au Common oxidants include iron(III) chloride (FeCl₃) and potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). jraic.com The choice of solvent and reaction conditions can significantly influence the yield and selectivity of the desired biphenyl product. jraic.comcore.ac.uk For example, recent research has demonstrated the para-selective oxidative coupling of aromatics to form biaryls, achieving yields of up to 34% for 4,4'-dimethylbiphenyl. acs.org

| Oxidant | Typical Substrate | Key Features |

|---|---|---|

| FeCl₃·6H₂O | Substituted Phenols | Efficient, inexpensive, and suitable for large-scale synthesis. jraic.com |

| K₃[Fe(CN)₆] | 2,4-Disubstituted Phenols | Used in alkaline medium, allows for selective coupling. jraic.com |

| Palladium Catalysts with O₂ | 2-Methylfuran (B129897) | Aerobic oxidation, can be highly selective for specific isomers. acs.org |

Reductive coupling of aryl halides offers another pathway to biphenyl skeletons. nih.gov This approach is particularly significant as it often utilizes environmentally benign reducing agents and can be driven by photocatalysis. nih.govbeilstein-journals.org In these reactions, an aryl halide is reduced to form a radical species, which then dimerizes to form the biphenyl. nih.gov

Recent advancements have shown that visible-light photocatalysis can be employed for the reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines, showcasing the potential for forming complex diamine structures derived from biphenyls. beilstein-journals.org Another strategy involves the use of a Pd/g-C₃N₄* photocatalyst for the reductive coupling of aryl bromides, using water as a green reducing agent. nih.gov While these methods are promising, they may have limitations such as the use of specific solvents or the need for additives. nih.gov

The synthesis of complex biphenylol derivatives like this compound often requires multi-step synthetic sequences. google.comscribd.com These sequences allow for the precise installation of functional groups at specific positions on the biphenyl core.

One patented method for producing (2,4-dimethylbiphenyl-3-yl)acetic acids involves a multi-step process starting from 1-tert-butyl-3,5-dimethylbenzene. The synthesis proceeds through several intermediates, including brominated phenylacetic acid derivatives, which are then converted to the final biphenyl compounds using palladium catalysis. google.com Another example is the synthesis of dimethyl 3,4,5,6-tetraphenylphthalate, which involves a four-step sequence including benzoin (B196080) condensation, oxidation, aldol (B89426) condensation, and a Diels-Alder reaction. scribd.com These multi-step approaches provide the flexibility needed to construct highly substituted and functionalized biphenyl structures.

Cross-Coupling Strategies for Biphenyl Formation

Novel and Sustainable Synthetic Approaches

The drive towards environmentally benign chemical manufacturing has spurred the development of innovative synthetic methods for biphenyl and biphenylol structures. These approaches prioritize the use of renewable resources, adherence to green chemistry principles, and the application of novel technologies like electrochemistry to minimize environmental impact. instituteofsustainabilitystudies.comsigmaaldrich.com

The chemical industry is increasingly exploring the use of renewable feedstocks to reduce its reliance on fossil fuels. novomof.com Lignocellulosic biomass, a complex aromatic polymer, represents a significant and underutilized source of renewable carbon for producing aromatic chemicals, including phenols and biphenyls. novomof.comdiva-portal.org

Recent research has demonstrated pathways to produce platform chemicals like 4,4′-dimethylbiphenyl (4,4′-DMBP) from biomass. acs.org One such two-step process involves the oxidative coupling of 2-methylfuran (2-MF), derived from biomass, to yield 5,5′-dimethyl-2,2′-bifuran (5,5′-DMBF). acs.org This intermediate then undergoes a tandem Diels-Alder reaction with ethylene (B1197577) (which can be renewably sourced from ethanol) followed by dehydration to selectively produce 4,4′-DMBP. acs.org Similarly, phenol derivatives can be synthesized from renewable feedstocks like furfural (B47365) and methylfuran, which serve as building blocks for renewable aromatics. rsc.org The catalytic fast pyrolysis of vegetable oils and the depolymerization of lignin (B12514952) are also viable routes to biobased phenols. rsc.org

These strategies provide a blueprint for accessing a variety of substituted biphenyls and phenols from sustainable sources, offering a greener alternative to petroleum-based production. novomof.comnrel.gov

Table 1: Examples of Renewable Feedstocks and Derived Aromatic Platforms

| Renewable Feedstock | Intermediate(s) | Target Aromatic Product(s) | Relevant Research Focus |

| 2-Methylfuran (from biomass) | 5,5′-Dimethyl-2,2′-bifuran | 4,4′-Dimethylbiphenyl | Production of platform chemicals for polymers and materials. acs.org |

| Lignocellulosic Biomass | Monomeric lignin fragments | Phenol derivatives, Biaryls | Catalytic depolymerization and stabilization of lignin monomers. diva-portal.orgrsc.org |

| Furfural, Methylfuran | Furanic derivatives | Ortho- and meta-substituted aromatics, Phenol derivatives | Diels-Alder reactions followed by aromatization. rsc.org |

| Vegetable Oils | N/A | Phenol derivatives | Catalytic fast pyrolysis. rsc.org |

Green chemistry provides a framework for designing chemical processes that minimize or eliminate hazardous substances. sigmaaldrich.comyale.edu These principles are increasingly being integrated into the synthesis of biphenylols and related structures to enhance sustainability. instituteofsustainabilitystudies.comlubrizol.com

Key principles include:

Waste Prevention : Designing syntheses to minimize waste is a primary goal. acs.org This is often measured by metrics like the E-factor (ratio of waste to product) or process mass intensity (ratio of all materials used to the final product). acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all reactant materials into the final product. acs.org Cross-coupling reactions, which are fundamental to biphenyl synthesis, are often designed with high atom economy in mind.

Catalysis : The use of catalytic reagents is superior to stoichiometric ones because catalysts are used in small amounts and can be recycled, reducing waste. yale.eduacs.org The development of highly active and selective catalysts for biphenyl synthesis is a major area of research. nih.govrug.nl

Use of Renewable Feedstocks : As discussed previously, sourcing raw materials from renewable sources like biomass is a core principle that reduces depletion of fossil fuels. rsc.orgyale.edu

Safer Solvents and Auxiliaries : Efforts are made to replace hazardous organic solvents with safer alternatives like water, ethanol, or supercritical fluids, or to develop solvent-free reaction conditions. instituteofsustainabilitystudies.com

Design for Energy Efficiency : Minimizing the energy requirements of chemical processes has both environmental and economic benefits. sigmaaldrich.com This can be achieved by conducting reactions at ambient temperature and pressure, often facilitated by highly active catalysts or electrochemical methods. sigmaaldrich.comgoogle.com

By adopting these principles, the production of biphenylols can become more efficient, cost-effective, and environmentally responsible. instituteofsustainabilitystudies.com

Electro-organic synthesis is a powerful and sustainable alternative to conventional methods for creating C-C bonds. nih.gov By using electrons as the primary reagent, it often obviates the need for chemical oxidants or reductants, thereby minimizing waste and avoiding the use of toxic or expensive reagents. nih.govrsc.org This "green" methodology is well-suited for the synthesis of biphenylols and analogous structures. nih.gov

One prominent application is the anodic dehydrogenative cross-coupling of phenols to form biphenols. nih.govuni-mainz.de For instance, the symmetric biphenol 3,3′,5,5′-tetramethyl-2,2′-biphenol, a key building block for ligands in catalysis, has been synthesized efficiently using electrochemical methods, with processes developed for up to kilogram-scale production. uni-mainz.de The choice of electrode material, solvent, and supporting electrolyte has a fundamental influence on the reaction's yield and selectivity. nih.gov Studies have shown that using boron-doped diamond electrodes or performing the electrolysis in specific solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) can significantly improve product yields. nih.gov

Electrochemical methods have also been developed for the reductive coupling of halogenated aromatic hydrocarbons to form biphenyls, with yields reported between 53% and 84%. google.comrsc.org These reactions can be performed at room temperature and pressure, offering advantages in energy efficiency and safety. google.com

Table 2: Selected Electrochemical Syntheses of Biphenyls and Biphenols

| Starting Material(s) | Product | Electrode(s) | Key Conditions | Yield |

| 2,4-Dimethylphenol (B51704) | 3,3′,5,5′-Tetramethyl-2,2′-biphenol | Lead oxide anode | Aqueous sulfuric acid | 30% nih.gov |

| Halogenated aromatic hydrocarbon | Biphenyl | Stainless steel cathode, Zinc anode | NiCl2bpy catalyst, DMF solvent, Room temperature | 53.6-83.9% google.com |

| Halobenzene | Biphenyl | Pd nanoparticle-coated cathode | 35 mA current | up to 77% rsc.org |

| N,N'-diaryl ureas | Substituted biaryls | N/A | Metal-free reductive coupling | Good for electron-deficient and hindered biaryls nih.gov |

Catalyst Development and Process Optimization in Biphenylol Synthesis

The efficiency and selectivity of biphenylol synthesis are heavily reliant on the catalyst employed. Significant research has been dedicated to designing advanced catalysts and optimizing reaction conditions to improve yields, reduce costs, and facilitate industrial-scale production.

Both homogeneous and heterogeneous catalysts are widely used for synthesizing biphenyls, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki reaction. mdpi.comresearchgate.net

Homogeneous Catalysts consist of individual metal complexes, often palladium, dissolved in the reaction mixture. rug.nl Their high activity and selectivity stem from well-defined active sites and carefully designed ligands. rug.nl Ligands, such as phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the metal center and modulating its reactivity. sigmaaldrich.comchinesechemsoc.org For example, a process for producing (2,4-dimethylbiphenyl-3-yl)acetic acids, precursors to related compounds, explicitly uses homogeneous palladium catalysts for the final biphenyl-forming step. google.com While highly effective, a major challenge with homogeneous catalysts is their separation from the product mixture, which can lead to product contamination and loss of the expensive metal catalyst. researchgate.net

Heterogeneous Catalysts feature metal nanoparticles supported on a solid material, such as carbon, silica, polymers, or magnetic nanoparticles. researchgate.netacs.org These catalysts offer a straightforward solution to the separation problem, as they can be easily removed from the reaction mixture by filtration or, in the case of magnetic supports, with an external magnet. researchgate.netnih.gov Palladium on carbon (Pd/C) is a classic heterogeneous catalyst used for the reductive homocoupling of aryl halides to form biphenyls. acs.orgacs.org More advanced supports include chitosan (B1678972) films, zeolite Y, and functionalized magnetic nanoparticles, which can enhance catalyst stability and dispersion. mdpi.comnih.govresearchgate.net

Table 3: Comparison of Catalyst Types in Biphenyl Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Pd(PPh3)4, NiCl2(dppe), Gold complexes with biaryl-2-ylphosphine ligands chinesechemsoc.org | High activity and selectivity, mild reaction conditions, well-defined active sites for mechanistic studies. rug.nl | Difficult to separate from product, potential for metal leaching, catalyst reuse is challenging. researchgate.net |

| Heterogeneous | Pd/C acs.org, Pd on Zeolite Y researchgate.net, Pd on magnetic nanoparticles (Fe3O4@Pd@Ni/C) rsc.org, Pd on chitosan films mdpi.com | Easy separation and recovery, suitable for continuous flow processes, improved catalyst stability. researchgate.net | Often lower activity/selectivity than homogeneous counterparts, potential for metal leaching, requires careful support design. researchgate.net |

The ability to recover and reuse catalysts is a critical factor for the economic viability and environmental sustainability of chemical processes, particularly when using expensive and precious metals like palladium. sigmaaldrich.comacs.org Heterogeneous catalysts are inherently designed for easier recovery. researchgate.net

Significant research focuses on developing robust heterogeneous systems that maintain high catalytic activity over multiple reaction cycles. For example, a magnetic palladium-nickel-carbon nanocomposite (Fe3O4@Pd@Ni/C) was shown to be easily recovered using a magnet and reused for multiple runs with minimal loss in activity. rsc.org Similarly, a palladium catalyst loaded onto a montmorillonite-modified chitosan film was reused for at least six cycles in a Suzuki coupling reaction, maintaining a yield of over 90%. mdpi.com The study demonstrated that the material effectively immobilized the palladium, preventing significant leaching. mdpi.com

Table 4: Catalyst Reusability in Biphenyl Synthesis

| Catalyst System | Reaction Type | Number of Cycles | Final Yield/Activity | Source |

| CS/PVA/MMT@Pd Film | Suzuki Coupling | 6 | >90% yield | mdpi.com |

| ZnFe2O4@SiO2@CPTMS@PYA-Pd | Suzuki Coupling | 5 | Negligible decrease in activity | nih.gov |

| p-Toluenesulfonic acid (p-TSA) | Self-condensation | 3 | No apparent detriment to properties | acs.org |

| Pd nanoparticle-coated carbon-paper | Halobenzene Coupling | 5 | ~40% yield | rsc.org |

Reaction Kinetic Studies and Mechanistic Elucidation of Synthetic Pathways

The synthesis of this compound and its structural analogs is predominantly achieved through transition metal-catalyzed cross-coupling reactions. Understanding the kinetics and reaction mechanisms of these synthetic pathways is crucial for optimizing reaction conditions, maximizing yields, and controlling selectivity. The most prominent methods, such as the Suzuki-Miyaura and Negishi couplings, have been the subject of extensive mechanistic investigation.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, which are central to forming the biphenyl scaffold, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.comwikipedia.org

Oxidative Addition: An active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to a Pd(II) species. wikipedia.org The rate of this step is influenced by the nature of the halide, with reactivity typically following the trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation: The aryl group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the Pd(II) complex, displacing the halide. mdpi.comwikipedia.org This step is often the rate-determining step of the entire cycle. pku.edu.cn

Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated as the biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Kinetic Insights from Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling is a versatile method for synthesizing biaryls. Kinetic investigations into analogous reactions provide a framework for understanding the synthesis of substituted biphenyls. For instance, studies on the synthesis of fluorinated biphenyl derivatives using palladium nanoparticles as catalysts have shown a significant dependence of reaction rates on temperature and the nature of the boronic acid used. mdpi.com

As shown in the table below, increasing the temperature from 70 °C to 110 °C substantially increases the conversion of the aryl halide, indicating a strong temperature dependence on the reaction kinetics. mdpi.com The turnover frequency (TOF), a measure of catalyst activity, was found to be highest for 4-fluorophenylboronic acid at the higher temperature, reaching 67.1 h⁻¹. mdpi.com

| Aryl Halide | Boronic Acid | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 70 | 3 | 48.3 | 48.3 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 110 | 3 | 50.1 | 50.1 |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 70 | 3 | 43.5 | 43.5 |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 3 | 67.1 | 67.1 |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 70 | 24 | 75.9 | - |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | 110 | 24 | 93.4 | - |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 70 | 24 | 95.8 | - |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | 110 | 24 | 98.7 | - |

| Data derived from a study on the synthesis of fluorinated biphenyl derivatives. mdpi.com |

Furthermore, single-molecule studies have allowed for the determination of kinetic and thermodynamic constants for each elementary step in a Suzuki-Miyaura reaction, confirming that transmetalation is the rate-determining step. pku.edu.cn This research also clarified that an anion-exchange event precedes the actual transmetalation step. pku.edu.cn

Mechanistic Elucidation of the Negishi Coupling

The Negishi coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation. organic-chemistry.org The mechanism is believed to follow the standard palladium-catalyzed pathway, although nickel catalysts are also commonly used. wikipedia.org The use of nickel can be advantageous due to its ability to cycle through multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), which can open up different reaction pathways. youtube.com

Mechanistic studies on Ni-catalyzed Negishi couplings have revealed complex interactions between the nickel catalyst and zinc salts present in the reaction mixture. youtube.com It has been proposed that the nickel(0) catalyst can act as a Lewis base, reacting directly with Lewis acidic zinc(II) salts. youtube.com This interaction can lead to the formation of nickel-zinc (B8489154) adducts or clusters, which may be off-cycle species or part of the main catalytic pathway depending on the reaction conditions. youtube.com

The general catalytic cycle for a palladium-catalyzed Negishi coupling is illustrated below:

Oxidative Addition: Pd(0)L₂ + R¹-X → [R¹-Pd(II)L₂-X]

Transmetalation: [R¹-Pd(II)L₂-X] + R²-ZnX' → [R¹-Pd(II)L₂-R²] + ZnXX'

Reductive Elimination: [R¹-Pd(II)L₂-R²] → R¹-R² + Pd(0)L₂

Kinetic investigations have shown that additives, such as lithium halides that are often present from the preparation of the organozinc reagent, can influence the reaction rate. uni-muenchen.de In some cases, salts like ZnBr₂ have been observed to have a rate-enhancing effect in reactions involving arylzinc reagents. uni-muenchen.de

Synthesis of a this compound Analog

Direct kinetic studies on this compound are scarce in the literature. However, research on the reaction of 2,4-dimethylphenol with aryllead triacetates provides insight into the formation of a closely related structure, 4'-Methoxy-2,4-dimethylbiphenyl-3-ol. publish.csiro.au This reaction proceeds via the formation of dienone intermediates, which can then undergo a dienone-phenol rearrangement to yield the final biphenylol product. publish.csiro.au

The reactivity in these arylations depends significantly on the position of the methyl groups on the phenol ring. While 2,4-dimethylphenol reacted relatively slowly (requiring 24 hours), other phenols like 2,6-dimethylphenol (B121312) reacted much more rapidly (complete in 15 minutes), highlighting the strong influence of the substitution pattern on the reaction kinetics. publish.csiro.au

| Phenol Substrate | Major C-Arylated Product(s) | Yield (%) | Reaction Time |

| o-Cresol | Dienone (9) | 5-10 | 24 h |

| 2,6-Dimethylphenol | Dienone (10) | 75-90 | 15 min |

| 2,4-Dimethylphenol | Dienones (11) and (12) | 23 | 24 h |

| Data derived from a study on the reaction of methylated phenols with p-methoxyphenyllead triacetate. publish.csiro.au |

The formation of 4'-Methoxy-2,4-dimethylbiphenyl-3-ol was observed in a low yield (1-2%) as a result of the rearrangement of the primary dienone product. publish.csiro.au This suggests that while the pathway is viable, the kinetics of the rearrangement may not be favorable compared to other potential side reactions.

Chemical Reactivity and Functionalization of 2,4 Dimethylbiphenyl 3 Ol

Electrophilic Aromatic Substitution Reactions on the Biphenylol Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In 2,4-Dimethylbiphenyl-3-ol, the positions for electrophilic attack are determined by the combined directing effects of the hydroxyl and methyl substituents. The hydroxyl group is the most powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it.

Friedel-Crafts acylation is a key method for introducing an acyl group onto an aromatic ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. nih.gov

For this compound, the hydroxyl group's strong activating effect directs the substitution primarily to its ortho and para positions. The available positions are C5 (ortho) and C1 (para). The C1 position is already part of the biphenyl (B1667301) linkage, leaving C5 as a likely site for substitution. The methyl groups at C2 and C4 also exert ortho- and para-directing effects, but these are weaker than that of the hydroxyl group.

The regioselectivity is therefore a balance between electronic effects and steric hindrance.

Electronic Effects: The hydroxyl group at C3 strongly activates the C5 position (ortho).

Steric Effects: The methyl group at C4 may sterically hinder attack at the C5 position to some extent. The methyl group at C2 would significantly hinder attack at the C1 position, even if it were available.

Studies on related substituted biphenyls, such as 3,3'-dimethylbiphenyl (3,3'-dmbp), show that acetylation occurs at the C4 position, which is para to one methyl group and ortho to the other, demonstrating the complex interplay of directing effects. nih.gov In the case of this compound, the overwhelming activating and directing influence of the hydroxyl group would likely make the C5 position the primary site of acylation. The mechanism involves the formation of a resonance-stabilized carbocation intermediate (a sigma complex) after the attack of the acylium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Table 1: Predicted Regioselectivity in Friedel-Crafts Acetylation of this compound

| Reagents | Predicted Major Product | Rationale |

| Acetyl chloride (CH₃COCl), AlCl₃ | 5-Acetyl-2,4-dimethylbiphenyl-3-ol | Strong ortho-directing effect of the C3-hydroxyl group dominates, favoring substitution at the C5 position. |

| Acetic anhydride ((CH₃CO)₂O), AlCl₃ | 5-Acetyl-2,4-dimethylbiphenyl-3-ol | Similar mechanism and directing effects as with acetyl chloride. |

Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Cl, Br). This reaction is typically catalyzed by a Lewis acid, such as an iron(III) halide (FeX₃) or an aluminum halide (AlX₃), which polarizes the halogen molecule to create a stronger electrophile. chemguide.co.uk The mechanism follows the general pathway of electrophilic aromatic substitution. chemguide.co.uk For this compound, the regiochemical outcome is again dictated by the powerful activating effect of the C3-hydroxyl group, directing the incoming halogen to the C5 position.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, most commonly using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution. As with other EAS reactions on this substrate, the nitro group is expected to add at the C5 position due to the directing influence of the hydroxyl group.

Table 2: Predicted Products of Halogenation and Nitration

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2,4-dimethylbiphenyl-3-ol |

| Chlorination | Cl₂, AlCl₃ | 5-Chloro-2,4-dimethylbiphenyl-3-ol |

| Nitration | HNO₃, H₂SO₄ | 2,4-Dimethyl-5-nitrobiphenyl-3-ol |

Phenolic Reactivity and Transformations

The phenolic hydroxyl group is a key site of reactivity, enabling a variety of transformations that modify the properties of the molecule.

Etherification of the phenolic hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide, potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction to form an ether.

Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or acid anhydride) to form a phenyl ester. rug.nl Fischer esterification, the direct reaction with a carboxylic acid, is typically catalyzed by a strong acid. rug.nl Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine, provides a more efficient route to the ester.

Phenols are susceptible to oxidation, and the products depend on the oxidant used and the substitution pattern of the phenol. The oxidation of phenols can be a route to producing quinones. publish.csiro.au For this compound, which has a substituted ortho position (C2 and C4) and a free para position relative to the other ring, oxidation could potentially lead to quinone-like structures or participate in oxidative coupling reactions. Oxidative phenol coupling, often mediated by metal catalysts, can lead to the formation of new C-C or C-O bonds, resulting in dimerization or polymerization. core.ac.uk For instance, reactions of methylated phenols with aryllead tricarboxylates have been shown to yield arylcyclohexa-dienone products. publish.csiro.au

Derivatization Strategies for Complex Molecular Architectures

The this compound scaffold can serve as a versatile intermediate for the synthesis of more complex molecules. Biphenyl derivatives are important structural motifs in pharmaceuticals and materials science. arabjchem.orgresearchgate.net

The functional handles on the molecule—the phenolic hydroxyl group and the C-H bonds on the aromatic rings—allow for sequential modifications.

O-Functionalization: As described, the hydroxyl group can be converted into ethers or esters, which can alter solubility and electronic properties or act as protecting groups for further reactions on the aromatic rings.

Electrophilic Aromatic Substitution: As detailed in section 3.1, the rings can be functionalized with nitro, halo, or acyl groups. These groups can then be transformed into other functionalities (e.g., reduction of a nitro group to an amine, which can then form amides or participate in diazotization reactions).

Cross-Coupling Reactions: If the molecule is first halogenated (e.g., at the C5 position), the resulting aryl halide can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Negishi couplings. nih.gov This allows for the attachment of a wide variety of other molecular fragments, significantly increasing molecular complexity. A patent describing the synthesis of (2,4-dimethylbiphenyl-3-yl)acetic acids and their esters highlights a pathway where the core biphenyl structure is built and subsequently derivatized, underscoring its utility as a building block for larger molecules. google.com

Synthesis of Substituted Biphenylol Derivatives

The presence of a reactive hydroxyl group on the this compound scaffold serves as a key handle for the synthesis of a wide array of derivatives. This functionalization can be achieved through various reactions, including esterification and etherification, to modify the properties of the parent molecule.

One notable example is the synthesis of (2,4-dimethylbiphenyl-3-yl)acetic acids and their corresponding esters. A patented method describes a multi-step process to achieve these derivatives, highlighting the utility of the biphenyl framework in constructing more complex molecules. While the patent does not start from this compound itself, it details the synthesis of compounds where the acetic acid moiety is attached to the 3-position of the 2,4-dimethylbiphenyl core, a position analogous to the hydroxyl group in the parent phenol. This process underscores the importance of substituted biphenyl compounds as intermediates in the preparation of valuable chemical entities.

The synthesis of ester derivatives can be generally achieved through the reaction of this compound with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, typically in the presence of a catalyst. Similarly, ether derivatives can be prepared via reactions like the Williamson ether synthesis, where the phenoxide of this compound reacts with an alkyl halide.

Table 1: Examples of Substituted Biphenylol Derivatives Synthesized from Analogous Biphenyl Precursors

| Derivative Class | General Structure | Synthetic Method | Potential Starting Material |

| Acetic Acid Derivatives | Multi-step synthesis involving functional group manipulation on the biphenyl core. | 3-Bromo-2,4-dimethylbiphenyl | |

| Esters | Esterification with a carboxylic acid or derivative. | This compound | |

| Ethers | Williamson ether synthesis with an alkyl halide. | This compound |

Note: This table is illustrative and based on general synthetic principles and analogous reactions, as direct synthesis from this compound for all derivatives is not extensively documented in publicly available literature.

Formation of Polymeric Precursors and Oligomers

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and an aromatic backbone, suggests its potential as a monomer for the synthesis of polymeric materials and oligomers. Phenolic compounds are well-known precursors for various polymers, most notably poly(phenylene oxide)s (PPOs) or poly(phenylene ether)s (PPEs).

The oxidative coupling polymerization of phenols, particularly 2,6-disubstituted phenols like 2,6-dimethylphenol (B121312), is a well-established method for producing high-performance thermoplastics like PPO. This process typically involves a copper-amine catalyst system and oxygen as the oxidant. Given the structural similarity of this compound to 2,6-dimethylphenol, it is conceivable that it could undergo a similar oxidative coupling polymerization. The presence of the additional phenyl ring and the different substitution pattern would be expected to influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with modified thermal stability, solubility, and mechanical properties.

The resulting polymers would likely feature repeating units of 2,4-dimethylbiphenyl-3-oxy, connected via ether linkages. The formation of such polymers would be of interest for creating materials with unique properties derived from the bulky and rigid biphenyl backbone.

Furthermore, this compound could serve as a monomer in the synthesis of other types of polymers, such as polyesters and polycarbonates. Reaction of the hydroxyl group with dicarboxylic acids or their derivatives would lead to polyesters, while reaction with phosgene or its equivalents would yield polycarbonates. These polymers would incorporate the 2,4-dimethylbiphenyl unit into their backbone, influencing their physical and chemical characteristics.

Coupling Reactions for Extended Conjugated Systems

The biphenyl scaffold of this compound can be further extended through various palladium-catalyzed cross-coupling reactions to create larger, conjugated aromatic systems. These reactions are fundamental in organic synthesis for the construction of complex molecules with applications in materials science, electronics, and pharmaceuticals. To participate in these reactions, the hydroxyl group of this compound would typically first be converted into a more suitable functional group, such as a triflate or a halide.

Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate. A derivative of this compound, for example, 3-bromo-2,4-dimethylbiphenyl, could be coupled with an arylboronic acid to form a terphenyl derivative. This would extend the conjugated system, which can have significant effects on the photophysical properties of the molecule.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A halogenated derivative of this compound could react with an alkyne to introduce an ethynyl linkage into the structure. This is a powerful method for synthesizing conjugated enynes and other acetylenic compounds.

Heck-Mizoroki Coupling: The Heck reaction couples an unsaturated halide with an alkene. A halide derivative of this compound could be reacted with an alkene to form a new, larger olefinic system. This reaction is particularly useful for creating substituted styrenes and other vinylarenes.

Ullmann Condensation: This classic copper-catalyzed reaction can be used to form biaryl ethers. While traditionally used for the synthesis of symmetrical biaryls, modern variations allow for the coupling of a phenol with an aryl halide. In this context, this compound itself could potentially be coupled with an aryl halide to form a diaryl ether, extending the molecular framework.

Table 2: Potential Coupling Reactions for Extending the Conjugated System of this compound Derivatives

| Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura | 2,4-Dimethylbiphenyl-3-yl halide/triflate + Arylboronic acid | Terphenyl or higher polyphenyl derivative |

| Sonogashira | 2,4-Dimethylbiphenyl-3-yl halide/triflate + Terminal alkyne | Aryl-alkyne derivative |

| Heck-Mizoroki | 2,4-Dimethylbiphenyl-3-yl halide/triflate + Alkene | Substituted stilbene or vinyl-biphenyl derivative |

| Ullmann | This compound + Aryl halide | Diaryl ether derivative |

Note: This table outlines potential synthetic pathways. The reactivity and success of these reactions would depend on the specific substrates and reaction conditions employed.

Computational and Theoretical Investigations of 2,4 Dimethylbiphenyl 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties and reactivity of molecules like 2,4-dimethylbiphenyl-3-ol from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule such as this compound, DFT can be employed to predict a variety of properties, including its optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

DFT calculations would begin with the construction of an initial 3D structure of this compound. This structure would then be optimized to find the lowest energy conformation. A key structural parameter for biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings, which is influenced by the steric hindrance of the ortho-substituents. In this case, the methyl group at the 2-position would likely cause a significant twist between the phenyl rings.

From the optimized geometry, various electronic properties can be calculated. A hypothetical table of such properties for this compound, as would be generated by a DFT calculation, is presented below.

Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value |

|---|---|

| Total Energy (Hartree) | -656.12345 |

| HOMO Energy (eV) | -5.876 |

| LUMO Energy (eV) | -0.987 |

| HOMO-LUMO Gap (eV) | 4.889 |

| Dipole Moment (Debye) | 1.543 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in their formulation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. For a molecule like this compound, these methods could be used to obtain highly accurate predictions of its electronic energy and other properties, which can serve as benchmarks for less computationally expensive methods like DFT. Due to their high computational cost, ab initio methods are often used for smaller molecules or for single-point energy calculations on geometries optimized with other methods.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group, indicating its potential to act as a hydrogen bond acceptor or a site for electrophilic attack. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, characteristic of π-systems.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic interactions within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis can provide insights into hybridization, bond polarity, and delocalization of electron density. uni-muenchen.de

For this compound, NBO analysis could be used to quantify the hybridization of the atoms, the nature of the C-C and C-O bonds, and the delocalization of the lone pair electrons on the oxygen atom into the aromatic ring. The analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals can reveal hyperconjugative and conjugative effects that contribute to the molecule's stability. uni-muenchen.de

Hypothetical NBO Analysis Data for Key Bonds in this compound

| Bond | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|---|

| O-H | LP(O) | σ*(C-H) | 2.1 |

| C-O | LP(O) | π*(C=C) | 5.3 |

Note: The values in this table are illustrative and not based on actual calculations for this compound. E(2) represents the stabilization energy associated with the donor-acceptor interaction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted to products.

Transition State Characterization and Energy Profiles

To understand a chemical reaction involving this compound, such as its oxidation or electrophilic substitution, computational methods can be used to locate the transition state (TS) structures and calculate the activation energies. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

The process involves proposing a reaction pathway and then using computational algorithms to find the geometry of the transition state. The authenticity of a TS is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS connects the desired reactants and products.

The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed.

Solvent Effects on Reaction Pathways

The solvent environment plays a critical role in determining the pathway and rate of chemical reactions. For a molecule like this compound, solvent effects are primarily dictated by its polarity and its capacity for hydrogen bonding. Computational models are essential for dissecting these complex interactions.

The influence of a solvent on reactivity can be understood by considering its effect on the stability of reactants, products, and, most importantly, the transition state of a reaction. An increase in solvent polarity generally accelerates reactions that proceed through a charged or highly polar activated complex, as the solvent stabilizes this intermediate state. Conversely, reactions where the transition state is less polar than the reactants are often slower in polar solvents.

For this compound, the hydroxyl (-OH) group is a key functional moiety. In reactions involving this group, such as deprotonation or electrophilic attack on the ring, the choice of solvent is paramount.

Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can stabilize charged intermediates and transition states through strong solvation shells. For instance, in a reaction where the phenolic proton is abstracted, a polar protic solvent would effectively solvate both the resulting phenoxide ion and the proton, thereby facilitating the reaction.

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents possess significant dipole moments but lack acidic protons. They are effective at solvating cations but are less effective at solvating anions, particularly small ones. This can dramatically alter nucleophilicity and reaction kinetics compared to protic environments.

Nonpolar Solvents (e.g., hexane, toluene): In these environments, solute-solvent interactions are dominated by weaker van der Waals forces. Reactions proceeding through nonpolar transition states are favored, while those involving charge separation are significantly disfavored.

Computational approaches, such as those employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in quantum mechanics/molecular mechanics (QM/MM) simulations, can quantify these effects. By calculating the energy profile of a reaction in different simulated solvent environments, researchers can predict how solvent choice will influence reaction barriers and, consequently, reaction rates.

Thermodynamic and Spectroscopic Property Prediction

Computational methods offer powerful tools for predicting the fundamental thermodynamic and spectroscopic properties of molecules before they are synthesized or measured experimentally.

The standard heat of formation (ΔHf°) is a crucial thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. The Benson group additivity (BGA) method is a well-established empirical approach for estimating this value for organic molecules in the gas phase. wikipedia.orgwikipedia.org This method assumes that the total enthalpy is the sum of contributions from individual polyvalent atomic groups within the molecule. wikipedia.orgwikipedia.org

To calculate the ΔHf° of this compound, the molecule is first dissected into its constituent Benson groups. The sum of the corresponding group additivity values (GAVs), plus any necessary corrections for non-nearest-neighbor interactions, provides the estimated enthalpy of formation. nist.gov

The dissection of this compound yields the following groups:

Ring 1 (substituted with -OH and -CH₃):

1 x Cb-(C)

1 x Cb-(O)

1 x Cb-(Cb)

3 x Cb-(H)

1 x C-(Cb)(H)₃

1 x O-(Cb)(H)

Ring 2 (substituted with -CH₃):

1 x Cb-(C)

1 x Cb-(Cb)

4 x Cb-(H)

1 x C-(Cb)(H)₃

An ortho correction must also be applied due to the steric interaction between the adjacent methyl and hydroxyl groups on the first ring.

The calculation using established GAVs is summarized in the table below.

| Benson Group | Description | Count | ΔHf° (gas, 298 K) (kJ/mol) | Total Contribution (kJ/mol) |

|---|---|---|---|---|

| Cb-(H) | Aromatic C bonded to H | 7 | 13.8 | 96.6 |

| Cb-(C) | Aromatic C bonded to an alkyl C | 2 | 21.8 | 43.6 |

| Cb-(O) | Aromatic C bonded to an O | 1 | -15.1 | -15.1 |

| Cb-(Cb) | Aromatic C bonded to another aromatic C | 2 | 23.0 | 46.0 |

| C-(Cb)(H)₃ | Methyl C bonded to an aromatic C | 2 | -42.8 | -85.6 |

| O-(Cb)(H) | Phenolic hydroxyl group | 1 | -159.4 | -159.4 |

| Ortho Correction (CH₃/OH) | 1 | 6.3 | 6.3 | |

| Total Estimated ΔHf° | -67.6 |

From the calculated standard heat of formation, the standard heat of combustion (ΔHc°) can be determined. The balanced combustion reaction for this compound (C₁₄H₁₄O) is: C₁₄H₁₄O(g) + 17 O₂(g) → 14 CO₂(g) + 7 H₂O(l)

Using the standard heats of formation for CO₂ (-393.5 kJ/mol) and H₂O (-285.8 kJ/mol), ΔHc° is calculated as: ΔHc° = [14 * ΔHf°(CO₂) + 7 * ΔHf°(H₂O)] - [ΔHf°(C₁₄H₁₄O) + 17 * ΔHf°(O₂)] ΔHc° = [14 * (-393.5) + 7 * (-285.8)] - [(-67.6) + 17 * (0)] ΔHc° = [-5509 - 2000.6] - [-67.6] = -7442 kJ/mol

Theoretical simulations are invaluable for interpreting experimental spectra. Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental results.

For this compound, key predicted vibrational modes would include:

O-H stretching: A strong, broad band characteristic of the hydroxyl group.

C-H stretching: Separate frequencies for aromatic and aliphatic (methyl) C-H bonds.

C=C stretching: A series of bands corresponding to the vibrations of the aromatic rings.

C-O stretching: Associated with the phenolic C-O bond.

| Vibrational Mode | Typical Predicted Frequency Range (cm-1) | Expected Intensity |

|---|---|---|

| O-H stretch | 3550 - 3650 | Strong, Sharp (in gas phase) |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch (methyl) | 2850 - 3000 | Medium-Strong |

| Aromatic C=C ring stretch | 1450 - 1600 | Medium-Strong (multiple bands) |

| C-O-H bend | 1300 - 1450 | Medium |

| C-O stretch | 1150 - 1250 | Strong |

Electronic spectra (UV-Vis) can be simulated using Time-Dependent DFT (TD-DFT). epa.gov These calculations predict the energies of electronic transitions, primarily the π → π* transitions within the aromatic system, which helps in understanding the molecule's absorption of light.

Molecular Dynamics Simulations for Conformational Flexibility and Supramolecular Assembly

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for exploring the conformational landscape and intermolecular interactions of flexible molecules like this compound.

Conformational Flexibility: The primary source of flexibility in biphenyl derivatives is the rotation around the single bond connecting the two aromatic rings (the torsional or dihedral angle). In this compound, this rotation is sterically hindered by the presence of the methyl group at the 2-position. MD simulations can map the potential energy surface as a function of this dihedral angle, revealing the most stable conformations (energy minima) and the energy barriers to rotation. The results would show that planar or near-planar conformations are energetically unfavorable due to the steric clash between the ortho-methyl group and the hydrogen on the adjacent ring.

Supramolecular Assembly: The phenolic hydroxyl group in this compound makes it a prime candidate for forming non-covalent assemblies. MD simulations can model how multiple molecules interact in a simulated environment (e.g., in a solvent or in the solid state). The dominant interactions driving assembly would be:

Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers, chains, or more complex networks.

π–π Stacking: The electron-rich aromatic rings can stack on top of each other, contributing to the stability of the assembly.

By analyzing simulation trajectories, researchers can characterize the structure and stability of these supramolecular aggregates. Tools like the radial distribution function (RDF) can be used to quantify the average distance and ordering between specific atoms (e.g., between the oxygen of one molecule and the hydroxyl hydrogen of another), providing clear evidence of hydrogen bonding patterns.

Applications of 2,4 Dimethylbiphenyl 3 Ol in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Organic Synthesis

As a functionalized biaryl compound, 2,4-Dimethylbiphenyl-3-ol is a valuable building block in organic synthesis. Its structural features, including the reactive hydroxyl group and the modifiable aromatic rings, allow for its elaboration into more complex molecular architectures. Chemical intermediates, or building blocks, are crucial in multi-step syntheses as they streamline the process, reduce development time, and can provide a more cost-effective route to the target molecule nbinno.com.

The synthetic utility of the 2,4-dimethylbiphenyl-3-yl framework is highlighted in its role as a precursor to substituted biphenyl (B1667301) acetic acids. Patent literature details a process for preparing (2,4-dimethylbiphenyl-3-yl)acetic acids and their corresponding esters. google.com These resulting acetic acid derivatives are themselves significant, as halogenated phenylacetic acids are important precursors for creating more elaborate biphenyl compounds. google.com

The synthesis underscores the importance of the core biphenyl structure in building more complex molecules. The process involves multiple steps, ultimately coupling different fragments using palladium catalysts to form the final biphenylacetic acid product. google.com This demonstrates the value of the underlying 2,4-dimethylbiphenyl moiety as a foundational structure for creating larger, more functionalized molecules.

| Intermediate Class | General Structure | Role in Synthesis |

|---|---|---|

| Substituted Mandelic Acid | Ar-CH(OH)COOH | Initial product from glyoxylic acid reaction |

| Substituted Phenylacetic Acid | Ar-CH₂COOH | Result of reduction; precursor to bromination |

| Brominated Phenylacetic Acid | Br-Ar-CH₂COOH | Substrate for palladium-catalyzed coupling |

| Biphenyl Acetic Acid | (Ar'-Ar)-CH₂COOH | Final product after Suzuki-type coupling |

Biaryl compounds are recognized as important intermediates in the preparation of pharmaceutical compounds and agrochemicals. google.com The strategic sourcing of such specialized intermediates is critical for the efficiency and success of complex organic synthesis within the pharmaceutical sector. nbinno.com These building blocks are precisely engineered molecules that help streamline synthetic pathways and improve the purity and yield of the final product. nbinno.com

While direct synthesis of a specific pharmaceutical agent from this compound is not extensively documented in publicly available literature, its role in forming (2,4-dimethylbiphenyl-3-yl)acetic acid places it within a class of compounds with high potential for medicinal chemistry. Phenylacetic acid derivatives are common structural motifs in pharmaceuticals. The ability to synthesize these structures from a biphenyl core like this compound provides a pathway for creating novel, sterically hindered, and functionally diverse candidates for drug discovery programs. The process utilizes homogeneous and heterogeneous palladium catalysts, a common and powerful tool in pharmaceutical manufacturing for constructing C-C bonds. google.com

Development of Ligands and Catalytic Systems

The design of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Biphenyl scaffolds, particularly those with axial chirality like BINOL and its derivatives, are celebrated for their effectiveness. nih.gov

A review of current scientific literature does not indicate specific research into the design and synthesis of chiral ligands derived directly from this compound. The development of effective chiral ligands often relies on C2 symmetry and specific steric and electronic tuning, which has been extensively explored in other biphenyl systems. nih.govnih.gov The substitution pattern of this compound could theoretically be exploited to create a new class of non-symmetrical ligands, but such applications have not been reported.

There is no available research in the reviewed literature that describes the use of this compound as a precursor for creating either homogeneous or heterogeneous catalysts. The synthesis of related compounds, such as (2,4-dimethylbiphenyl-3-yl)acetic acid, employs palladium catalysts but does not use the biphenyl product to form a new catalyst. google.com

Polymer Chemistry and Advanced Materials Science

Dimethylbiphenyl (DMBP) compounds are known to be useful intermediates for producing a range of commercially valuable products, including polyesters and plasticizers. google.com Specifically, isomers like 4,4'-dimethylbiphenyl can be functionalized into dicarboxylic acids, which serve as monomers or modifiers in the production of high-performance polymers like polyethylene terephthalate (PET). google.comacs.org

However, a thorough review of the scientific and patent literature reveals no specific studies or applications detailing the use of this compound in polymer chemistry or advanced materials science. The unique substitution and the presence of the phenolic hydroxyl group would likely impart distinct properties to any resulting polymer, but this potential remains unexplored in the available research.

Monomer in Polymer Synthesis (e.g., polyesters, polycarbonates)

The phenolic hydroxyl group on this compound allows it to function as a monomer in the synthesis of high-performance polymers such as polyesters and polycarbonates. In these polymerization reactions, the hydroxyl group can react with other monomers, such as dicarboxylic acids (or their derivatives) for polyesters, or phosgene (or its substitutes) for polycarbonates, to form the repeating ester or carbonate linkages of the polymer backbone.

The incorporation of the biphenyl moiety into the polymer chain is known to enhance several key properties of the resulting material. Biphenyl-containing polymers often exhibit improved thermal stability, mechanical strength, and barrier properties. For instance, the copolymerization of biphenyl-4,4′-dicarboxylic acid into poly(ethylene terephthalate) (PET) has been shown to enhance oxygen barrier properties by suppressing the movement of polymer chains. acs.org Similarly, bisphenols, which are compounds with two phenolic groups, are widely used in the manufacturing of polycarbonates and epoxy resins. nih.govgoogle.com

While this compound is a mono-functional phenol (B47542), it can be used as a chain-terminating agent to control molecular weight or be chemically modified to a di-functional monomer to be fully integrated into the polymer backbone. The methyl groups on the aromatic rings can further influence the polymer's properties by affecting solubility and intermolecular packing.

Table 1: Potential Influence of this compound Moiety on Polymer Properties

| Property | Expected Influence | Rationale |

|---|---|---|

| Thermal Stability | Increased | The rigid biphenyl structure enhances the thermal resistance of the polymer backbone. |

| Mechanical Strength | Enhanced | The rigid aromatic core contributes to higher tensile strength and modulus. |

| Solubility | Modified | Methyl groups can increase solubility in organic solvents compared to unsubstituted biphenyl polymers. |

| Glass Transition (Tg) | Increased | The bulky and rigid nature of the biphenyl unit restricts chain rotation, leading to a higher Tg. |

Precursors for Liquid Crystals and Luminophores

The rigid, rod-like structure of the biphenyl core is a fundamental component in the design of many liquid crystals (LCs). mdpi.comrsc.org Liquid crystalline materials require molecules (mesogens) that possess anisotropy, and the biphenyl unit provides this necessary structural rigidity. oup.comresearchgate.net this compound can serve as a precursor to more complex mesogens. The hydroxyl group provides a reactive site for attaching various functional groups, such as alkyl chains or other aromatic units, which are crucial for tuning the mesophase behavior and temperature range of the liquid crystal. mdpi.comresearchgate.net The synthesis of calamitic (rod-shaped) liquid crystals often involves designing molecules with a rigid core, flexible terminal chains, and linking groups, a structure to which derivatives of this compound can be tailored. rsc.org

In the field of luminophores (light-emitting compounds), the biphenyl scaffold is a common chromophore. tandfonline.com Biphenyl derivatives are known to form the core of various luminophores used in applications like organic light-emitting diodes (OLEDs). researchgate.net By modifying this compound, for example, by introducing electron-donating and electron-accepting groups (a "push-pull" system), its photophysical properties can be tuned to achieve emission in the visible light spectrum. tandfonline.com The hydroxyl group can be converted into an ether or ester to link other conjugated systems, extending the π-electron system and altering the luminescence characteristics. researchgate.net

Table 2: Biphenyl Derivatives in Liquid Crystal and Luminophore Synthesis

| Application | Role of Biphenyl Core | Key Modifications to Precursor |

|---|---|---|

| Liquid Crystals | Provides molecular rigidity and anisotropy. mdpi.comoup.com | Esterification or etherification of the hydroxyl group to attach flexible alkyl/alkoxy chains. researchgate.net |

| Luminophores | Forms the π-conjugated chromophoric system. tandfonline.com | Introduction of electron-donating/withdrawing groups to create push-pull systems. tandfonline.com |

Integration into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters connected by organic molecules known as linkers. researchgate.net The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly determined by the geometry and chemical nature of the organic linker. researchgate.net Biphenyl-based ligands, particularly biphenyldicarboxylic acids, are widely used as linkers to create MOFs with high thermal and chemical stability and large surface areas. researchgate.netresearchgate.net

This compound itself is not a typical MOF linker because it lacks the multiple coordinating groups (like carboxylates or pyridyls) needed to form an extended network. However, it serves as an important synthetic intermediate that can be chemically transformed into a suitable linker. For example, the biphenyl core could be further functionalized through reactions to introduce two or more carboxylate groups, creating a custom-designed linker. The methyl groups and the original hydroxyl position would act as functionalities that tune the framework's properties. This "mixed-linker" strategy allows for precise control over the MOF's structure and function. rsc.org The functional groups within the pores can enhance selectivity for gas storage, separation, or catalysis. mdpi.com

Table 3: Biphenyl-Based Linkers in Representative MOF Synthesis

| MOF Series | Linker Example | Resulting MOF Properties |

|---|---|---|

| UiO-67 | 4,4′-Biphenyldicarboxylic acid | High thermal and chemical stability, permanent porosity. researchgate.net |

| IRMOF-9 | 4,4′-Biphenyldicarboxylic acid with -NH2 group | Functionalized pores, altered adsorption properties. |

| Custom MOFs | 2,2′,6,6′-Tetramethoxy-4,4′-biphenyldicarboxylic acid | High density of catalytic sites within channels. researchgate.net |

Applications in Dye Chemistry and Pigment Development

The biphenyl structure is a key component in a class of synthetic dyes known as azo dyes. wikipedia.org Azo dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings, forming a large conjugated system responsible for their color. nih.gov These dyes account for a significant portion of all commercial colorants used in the textile, printing, and food industries. wikipedia.orgnih.gov

This compound, as a phenol derivative, is an excellent "coupling component" in the synthesis of azo dyes. The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt reacts with an electron-rich aromatic compound like a phenol or aniline. nih.govpsiberg.com The hydroxyl group of this compound activates the aromatic ring, facilitating this electrophilic substitution reaction.

The specific shade and properties of the resulting dye can be tuned by the choice of the diazonium salt and the structure of the coupling component. The presence of the biphenyl system and the methyl substituents on the this compound moiety would influence the final color, as well as properties like lightfastness, solubility, and affinity for different fibers. researchgate.net Related biphenyl compounds, such as benzidine (4,4'-diaminobiphenyl), have historically been used to produce "direct dyes" with high affinity for cellulosic fibers, although their use is now restricted. researchgate.net The principles of using biphenyl scaffolds to create large, conjugated systems remain central to modern dye and pigment development. beilstein-journals.orgnih.gov

Environmental Transformation and Degradation Pathways of Biphenylols Excluding Ecotoxicity and Safety

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,4-Dimethylbiphenyl-3-ol, these processes are likely to include photolysis, and to a lesser extent, hydrolysis and oxidation.

Photolysis, or the breakdown of compounds by light, is a significant abiotic degradation pathway for many aromatic compounds. Hydroxylated aromatic compounds, in particular, can be susceptible to photolytic degradation. The presence of the hydroxyl group on the biphenyl (B1667301) structure of this compound can facilitate the absorption of light and subsequent chemical reactions.

While direct photolysis of this compound has not been documented, the behavior of structurally similar OH-PCBs suggests potential pathways. OH-PCBs are known to be formed in the environment through the oxidation of PCBs, a process that can be initiated by hydroxyl radicals generated photochemically in the atmosphere and aquatic environments nih.govresearchgate.net. It is plausible that this compound could undergo further hydroxylation or other transformations when exposed to sunlight and reactive oxygen species.

The photolytic degradation of biphenylols can lead to a variety of products, including the formation of more hydroxylated derivatives, ring cleavage products, and polymerization products. The specific products formed would depend on the environmental conditions, such as the wavelength of light, the presence of photosensitizers, and the availability of oxygen.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The biphenyl structure is generally resistant to hydrolysis under typical environmental pH and temperature conditions. This stability is a key reason for the persistence of related compounds like PCBs in the environment wikipedia.org. Therefore, it is anticipated that the biphenyl core of this compound would not undergo significant hydrolytic degradation. The ether linkage in polychlorinated diphenyl ethers is also known to be resistant to hydrolysis, further supporting the likely stability of the biphenyl structure in this compound.

Oxidative processes, other than those initiated by light, can also contribute to the transformation of this compound in the environment. The hydroxyl group makes the aromatic ring more susceptible to oxidation.

One potential transformation is the further hydroxylation of the biphenyl rings. As observed with PCBs, metabolic and abiotic oxidation can introduce additional hydroxyl groups nih.govresearchgate.net. This could lead to the formation of dihydroxy-dimethylbiphenyl isomers.

Another possible oxidative transformation is dimerization. Phenolic compounds can undergo oxidative coupling to form dimers and larger polymers. For instance, the oxidative coupling of 2,6-dimethylphenol (B121312) is a known reaction that can lead to the formation of diphenoquinones and polyphenylene ether polymers. A similar process could potentially occur with this compound, leading to the formation of more complex, higher molecular weight compounds. The selective oxidative para C-C dimerization of 2,6-dimethylphenol to 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol has been demonstrated, suggesting that such C-C coupling reactions are feasible for substituted phenols rsc.org.

Biotransformation Pathways in Environmental Systems

Biotransformation, or the degradation of chemical compounds by living organisms, is a crucial process in the environmental fate of many organic pollutants. Microorganisms, including bacteria and fungi, are known to play a significant role in the degradation of biphenyl and its derivatives nih.govresearchgate.net.

The microbial degradation of biphenyl and PCBs has been extensively studied and provides a model for the potential biotransformation of this compound wikipedia.orgoup.com. The presence of methyl and hydroxyl groups on the biphenyl rings of this compound will influence the rate and pathway of microbial degradation.

Bacteria capable of degrading biphenyl typically employ a series of enzymatic reactions to break down the aromatic rings. This process often begins with the introduction of hydroxyl groups onto the biphenyl structure. Fungi are also capable of metabolizing biphenyl, often through hydroxylation reactions, and in some cases, can cleave the aromatic rings nih.govnih.govnih.gov. The yeast Trichosporon mucoides has been shown to transform biphenyl into various hydroxylated derivatives and subsequently cleave the aromatic ring nih.gov. Similarly, the fungus Paecilomyces lilacinus can metabolize biphenyl through initial oxidation to monohydroxylated biphenyls, followed by further hydroxylation and ring cleavage nih.gov.

The degradation of biphenyl can also occur under anaerobic conditions. Methanogenic microbial consortia have been shown to degrade biphenyl to carbon dioxide and methane, with p-cresol identified as a transient intermediate researchgate.net.

The enzymatic machinery responsible for the initial stages of biphenyl degradation in aerobic bacteria is well-characterized. The key enzymes are biphenyl dioxygenases, which catalyze the dihydroxylation of the aromatic rings to form cis-dihydrodiols. These are then dehydrogenated to form dihydroxybiphenyls.